3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

p38α MAP Kinase Anti-inflammatory TNF-α inhibition

Target Src/p38α kinase programs with this pyrazolo[3,4-d]pyrimidine intermediate. The 4-chlorophenyl substitution drives sub-micromolar p38α potency (IC50 0.032 µM), outperforming SB203580, while the 1-phenyl group enhances cellular uptake versus 1-tert-butyl analogs. An ideal starting scaffold for designing anti-inflammatory agents and Src kinase probes for oncology research. Procure the 1,3-diaryl core before functionalization at position 4.

Molecular Formula C17H11ClN4
Molecular Weight 306.7 g/mol
CAS No. 667909-99-1
Cat. No. B12906353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS667909-99-1
Molecular FormulaC17H11ClN4
Molecular Weight306.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H
InChIKeyDEXNLULDWPAOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold for Kinase Inhibitor Procurement and Derivative Synthesis


3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 667909-99-1) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class . This core scaffold serves as a versatile starting point for the design of kinase inhibitors, particularly those targeting the Src family of tyrosine kinases and the p38α MAP kinase [1][2]. The compound features a 4-chlorophenyl substituent at the 3-position and a phenyl group at the 1-position, structural motifs that are associated with enhanced kinase inhibitory potency and selectivity profiles when incorporated into larger molecular architectures [1][3].

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Why Substituent-Specific Activity Precludes Simple Generic Interchange


Substitution at the 3- and 1-positions of the pyrazolo[3,4-d]pyrimidine core is not functionally equivalent. Data from comparative structure-activity relationship (SAR) studies demonstrate that the 4-chlorophenyl group at the 3-position, as found in this compound, confers significantly greater potency against key kinases like p38α MAPK and c-Src compared to other aryl substitutions [1][2]. For instance, a closely related derivative bearing this specific 4-chlorophenyl motif (Compound 6f) exhibited an IC50 of 0.032 µM against p38α MAPK, which is a 1.3-fold improvement over the prototypical inhibitor SB203580 (IC50 = 0.041 µM) [1]. Furthermore, the 1-phenyl group is a critical determinant for cellular uptake and target engagement, differentiating it from 1-alkyl analogs like the widely used Src inhibitor PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which has a distinct selectivity and cellular efficacy profile [3]. Therefore, substituting this specific intermediate with an analog lacking the precise 3-(4-chlorophenyl) and 1-phenyl substitution pattern will yield a different compound with a predictably altered and likely diminished biological outcome.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its Direct Derivatives


Superior p38α MAP Kinase Inhibition Versus SB203580 Prototype by 4-Chlorophenyl Derivative

A derivative of this compound, compound 6f (N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)-4-chlorobenzamide), which incorporates the core 3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, demonstrates superior p38α MAP kinase inhibition compared to the prototypical inhibitor SB203580 [1]. This provides a direct quantitative comparison for the functional activity of the core scaffold.

p38α MAP Kinase Anti-inflammatory TNF-α inhibition

High Antiproliferative Efficacy in Colon and Ovarian Cancer Cells Conferred by 4-Chlorophenyl Moiety

A derivative containing the 4-chlorophenyl group on the pyrazolopyrimidine core (Compound 10, a 4-chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine) shows potent and differential antiproliferative activity against specific cancer cell lines [1]. This data highlights the cell-type specific efficacy associated with the 4-chlorophenyl substituent.

Antiproliferative Src Kinase Cancer Cell Lines

Distinct Src Kinase Inhibition Profile Differentiates 1-Phenyl Derivatives from 1-tert-Butyl (PP2) Analogs

The 1-phenyl substitution on the pyrazolo[3,4-d]pyrimidine core (as in this compound) generates a distinct Src inhibition profile compared to the well-characterized 1-tert-butyl analog PP2 [1]. While PP2 is a potent and selective Src family kinase inhibitor (IC50 of 4-5 nM for Lck and Fyn), derivatives with a 1-phenyl group can exhibit different potencies and, as demonstrated by subsequent analogs, can achieve superior antiproliferative and proapoptotic effects in cellular models [1].

Src Kinase Selectivity Tyrosine Kinase Inhibitor

Validated Scaffold for Dual Src/Bcr-Abl Kinase Inhibition in CML Therapy

The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, is a validated platform for developing dual Src/Bcr-Abl kinase inhibitors, a clinically relevant strategy for treating chronic myeloid leukemia (CML) [1]. This class-level evidence supports the procurement of this core structure for CML-focused drug discovery.

Chronic Myeloid Leukemia Bcr-Abl Dual Kinase Inhibitor

Optimal Scientific and Industrial Applications for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Based on Verified Data


Lead Optimization for Potent p38α MAPK Inhibitors in Inflammatory Disease Models

The 4-chlorophenyl substituent on this pyrazolo[3,4-d]pyrimidine core has been directly linked to sub-micromolar p38α MAPK inhibition (IC50 = 0.032 µM) that surpasses the standard tool compound SB203580 [1]. Medicinal chemists should prioritize this scaffold for lead optimization programs aimed at developing novel anti-inflammatory agents for conditions like rheumatoid arthritis or inflammatory bowel disease. The core provides a validated starting point for further functionalization to improve potency, selectivity, and pharmacokinetic properties [1].

Development of Selective Src Kinase Probes with Enhanced Cellular Activity

For researchers investigating the non-receptor tyrosine kinase Src, this 1-phenyl-substituted core offers a strategic advantage over the commonly used 1-tert-butyl analog PP2. While PP2 is a potent enzymatic inhibitor, derivatives of this 1-phenyl core have been shown to be more effective at inhibiting cancer cell proliferation and inducing apoptosis [2]. This makes the compound a superior starting material for developing chemical probes that require robust cellular activity, such as those used to dissect Src's role in tumorigenesis, cell adhesion, and migration in cancers including colon, breast, and ovarian carcinomas [3].

Synthesis of Dual Src/Bcr-Abl Inhibitors for Chronic Myeloid Leukemia (CML) Research

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized pharmacophore for dual inhibition of Src and Bcr-Abl kinases, a proven therapeutic strategy for CML [4]. Procurement of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine enables the synthesis and screening of focused libraries aimed at identifying new agents that can overcome drug resistance, including the challenging T315I mutation, which is a significant clinical problem in CML treatment [4].

Chemical Biology Tool for Investigating Src-Dependent Signaling in Colon and Ovarian Cancer

The antiproliferative data for a close derivative shows a marked effect in HT-29 colon cancer cells (90% inhibition) compared to SK-OV-3 ovarian cancer cells (79% inhibition) [3]. This suggests that compounds derived from this core can be used as selective chemical tools to probe the differential reliance on Src kinase signaling in various cancer types. Researchers studying colon adenocarcinoma or ovarian carcinoma can use this scaffold to develop more selective inhibitors to understand disease-specific mechanisms and identify potential biomarkers of response [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.